2-(4-Nitrophenyl)tetrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N5O2 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-9-5-8-10-11/h1-5H |
InChI Key |
NJLAQWFIXLFBKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2N=CN=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N2N=CN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Nitrophenyl Tetrazole
Pioneering Synthetic Routes for 2-(4-Nitrophenyl)tetrazole
The foundational strategies for synthesizing 2,5-disubstituted tetrazoles, including this compound, typically involve a two-step process. The first step is the formation of the tetrazole ring, followed by the substitution at the N-2 position.
A common and early-established method involves the [3+2] cycloaddition of a nitrile with an azide (B81097) source to form a 5-substituted tetrazole. For the synthesis of the precursor to the title compound, this involves the reaction of 4-nitrobenzonitrile (B1214597) with sodium azide. This reaction often requires a Lewis acid or a Brønsted acid catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. The resulting 5-(4-nitrophenyl)-2H-tetrazole exists as a tautomeric mixture and serves as a key intermediate.
The second crucial step is the regioselective N-arylation or N-alkylation of the 5-(4-nitrophenyl)-2H-tetrazole. Early methods for N-2 substitution often suffered from a lack of regioselectivity, yielding a mixture of N-1 and N-2 substituted isomers, which required challenging separation. More directed approaches, such as coupling with arylboronic acids or other arylating agents under specific catalytic conditions, were later developed to favor the formation of the desired 2,5-disubstituted isomer.
Regioselective Synthesis of 2,5-Disubstituted Tetrazoles via Cycloaddition Reactions
Cycloaddition reactions are paramount in the construction of the tetrazole core. Achieving regioselectivity to favor the 2,5-disubstituted pattern, especially when introducing the N-aryl group concurrently with ring formation or in a subsequent step, has been a major focus of synthetic development.
[3+2] Cycloaddition Strategies for Tetrazole Ring Formation
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is the most fundamental and widely employed method for constructing the five-membered tetrazole ring. nih.gov This reaction involves a 1,3-dipole (like an azide) and a dipolarophile (like a nitrile). The mechanism is a concerted, pericyclic process where the 4 π-electrons of the dipole react with the 2 π-electrons of the dipolarophile to form the heterocyclic ring. organic-chemistry.orgsphinxsai.com
For the synthesis of tetrazoles, the reaction between an organic nitrile (R-C≡N) and an azide (N₃⁻) is the classic approach. nih.gov The presence of electron-withdrawing groups on the nitrile, such as the nitro group in 4-nitrobenzonitrile, lowers the energy of the LUMO of the nitrile, facilitating the reaction with the HOMO of the azide and often allowing for milder reaction conditions. nih.gov
More advanced [3+2] cycloaddition strategies have been developed to directly yield 2,5-disubstituted tetrazoles with high regioselectivity. One such powerful method is the reaction of arenediazonium salts with diazo compounds. For instance, a silver-catalyzed [3+2] cycloaddition between arenediazonium salts and α-diazocarbonyl derivatives provides a direct route to functionalized 2,5-disubstituted tetrazoles. thieme.de This approach allows for the simultaneous introduction of both the C-5 and N-2 substituents.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
| Arenediazonium Salt | α-Diazocarbonyl Compound | Silver Nitrate (B79036) (AgNO₃) | 2-Aryl-5-acyl/ester tetrazole | thieme.de |
| Organic Nitrile | Sodium Azide | Lewis/Brønsted Acid | 5-Substituted-1H-tetrazole | nih.gov |
Modified Huisgen Cycloaddition Approaches for Aryl Tetrazoles
The Huisgen 1,3-dipolar cycloaddition is the archetypal reaction for forming five-membered heterocycles. organic-chemistry.orgsphinxsai.com While originally developed for thermal conditions, significant modifications, most notably the introduction of catalysts, have enhanced its utility, scope, and regioselectivity.
The most prominent modification is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Although famously used for synthesizing 1,2,3-triazoles, the underlying principle of using a transition metal to control the reaction has been extended to tetrazole synthesis. taylorandfrancis.com In the context of tetrazoles, copper catalysts can facilitate the [3+2] cycloaddition between nitriles and an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). researchgate.net The reaction is believed to proceed through an in situ generated copper-azide intermediate, which then undergoes a controlled cycloaddition with the nitrile. researchgate.net This catalytic approach often leads to higher yields and milder reaction conditions compared to the uncatalyzed thermal process.
These modified Huisgen approaches are particularly valuable in the second step of a two-step synthesis: the N-arylation of a pre-formed 5-substituted tetrazole. Copper-catalyzed cross-coupling reactions between 5-(4-nitrophenyl)-2H-tetrazole and arylating agents are a key strategy for producing this compound derivatives regioselectively.
Multi-Component Reaction Approaches to this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Several MCRs have been adapted for tetrazole synthesis.
The Ugi-azide reaction is a powerful four-component reaction (4-CR) that provides access to 1,5-disubstituted tetrazoles. It involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically hydrazoic acid or TMSN₃). researchgate.netmdpi.com This method is highly convergent and allows for wide variation in the substituents. By selecting a primary amine corresponding to the desired N-1 substituent and an aldehyde/ketone for the C-5 substituent, a diverse library of tetrazoles can be generated. While this reaction typically yields 1,5-disubstituted products, modifications and specific substrate choices can influence the final structure. researchgate.netrsc.org
Another important MCR is the Passerini-tetrazole reaction , a three-component reaction (3-CR) involving an oxo-component (aldehyde or ketone), an isocyanide, and an azide (e.g., TMSN₃). nih.govbeilstein-journals.orgrsc.org This reaction is a variation of the classic Passerini reaction and leads to the formation of α-hydroxy tetrazoles. nih.govrsc.org By employing a tetrazole-containing aldehyde as a building block, this MCR strategy can be used to construct more complex molecules featuring the this compound core. beilstein-journals.orgbeilstein-archives.org
| MCR Name | Components | Typical Product | Ref. |
| Ugi-azide | Aldehyde/Ketone, Amine, Isocyanide, Azide | 1,5-Disubstituted tetrazole | researchgate.netmdpi.com |
| Passerini-tetrazole | Aldehyde/Ketone, Isocyanide, Azide | α-(1H-tetrazol-5-yl)alkanol | nih.govrsc.org |
Catalytic Methodologies in this compound Synthesis
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of this compound heavily relies on catalytic methods, particularly those involving transition metals.
Transition Metal-Catalyzed Syntheses
Transition metals play a dual role in the synthesis of 2,5-disubstituted tetrazoles: they can catalyze the initial [3+2] cycloaddition to form the ring, and they are instrumental in the regioselective N-arylation of pre-formed 5-substituted tetrazoles.
Copper-Catalyzed Reactions: Copper is one of the most versatile and widely used metals in this field. nanomaterchem.com Copper(I) and Copper(II) catalysts have been shown to be effective for various transformations.
N-Arylation: A highly effective method for synthesizing 2,5-disubstituted tetrazoles is the copper-catalyzed aerobic cross-coupling of N-H free tetrazoles with boronic acids. rsc.org For example, 5-(4-nitrophenyl)-2H-tetrazole can be coupled with a substituted arylboronic acid in the presence of a copper(I) oxide (Cu₂O) catalyst and oxygen as a benign oxidant to regioselectively yield the N-2 arylated product. rsc.org Other copper complexes, such as [Cu(OH)(TMEDA)]₂Cl₂, have also been reported to be highly regioselective for the 2-arylation of 5-substituted tetrazoles. organic-chemistry.org
Cycloaddition: Copper catalysts, such as CuI or various nano-catalysts, can promote the [3+2] cycloaddition of nitriles with TMSN₃, providing an efficient route to 5-substituted 1H-tetrazoles. researchgate.netresearchgate.net
| Catalyst | Reaction Type | Reactants | Key Feature | Ref. |
| Cu₂O | N-Arylation | 5-Substituted tetrazole, Arylboronic acid | Aerobic, regioselective for N-2 | rsc.org |
| [Cu(OH)(TMEDA)]₂Cl₂ | N-Arylation | 5-Substituted tetrazole, Arylboronic acid | High N-2 regioselectivity | organic-chemistry.org |
| CuI | [3+2] Cycloaddition | Nitrile, Trimethylsilyl azide | Efficient 5-substituted tetrazole synthesis | researchgate.net |
| Cobalt(II) Complex | [3+2] Cycloaddition | Nitrile, Sodium azide | Homogeneous catalysis | acs.org |
Other Transition Metals:
Cobalt: Cobalt(II) complexes have been developed as efficient homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles, demonstrating the potential of non-copper-based systems. acs.org
Palladium: While often associated with cross-coupling reactions like Suzuki and Heck, palladium catalysts have also been employed in the synthesis of tetrazoles, for instance, in the C-H arylation of 1-substituted tetrazoles. acs.org
Silver: As mentioned previously, silver nitrate has proven effective in catalyzing the [3+2] cycloaddition of arenediazonium salts with diazo compounds to form 2,5-disubstituted tetrazoles directly. thieme.de
The development of these diverse catalytic systems provides chemists with a powerful toolkit to construct the this compound scaffold and its derivatives with high levels of control and efficiency.
Organocatalytic Routes
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide unique reactivity and selectivity. In the context of tetrazole synthesis, organocatalysts can accelerate the crucial [3+2] cycloaddition between nitriles and azides.
One notable approach involves an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. organic-chemistry.org This catalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, effectively activates the nitrile substrate, facilitating the cycloaddition with sodium azide under neutral conditions. organic-chemistry.org This method is particularly amenable to microwave heating, which further accelerates the reaction. organic-chemistry.org
Another strategy leverages multicomponent reactions, such as the Passerini-tetrazole reaction. beilstein-journals.org This reaction can be used to synthesize α-hydroxymethyltetrazole precursors, which can then be transformed into other functionalized tetrazoles. beilstein-journals.org While often employing Lewis or Brønsted acids, the principles of organocatalysis, particularly in activating the carbonyl component, can be applied to develop metal-free variants of such transformations. Chiral 5-substituted tetrazoles themselves have been recognized as efficient organocatalysts in various asymmetric reactions. nih.gov
Table 1: Key Features of Organocatalytic Approaches to Tetrazole Synthesis
| Catalytic System | Precursors | Key Advantages | Reference |
|---|---|---|---|
| In situ generated pyrrolium azide | Organic Nitriles, Sodium Azide | Metal-free, Neutral conditions, Microwave compatible | organic-chemistry.org |
| Passerini-type reactions | Aldehydes, Isocyanides, Hydrazoic Acid | Access to functionalized tetrazoles, Multicomponent efficiency | beilstein-journals.orgnih.gov |
Green Chemistry Principles and Sustainable Syntheses of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic protocols for tetrazole derivatives. These methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. dntb.gov.uajchr.orgjchr.org
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating volatile organic compounds (VOCs) that are often toxic and difficult to recycle. For tetrazole synthesis, heterogeneous catalysts are particularly well-suited for solvent-free applications.
A notable example is the use of polystyrene-bound aluminum chloride (AlCl₃) as a catalyst for the [3+2] cycloaddition of organic nitriles with azides. researchgate.net This solid-supported catalyst facilitates the reaction under solvent-free conditions, allowing for easy separation and potential recycling, thereby minimizing waste. researchgate.net Similarly, a solvent-free methodology utilizing silver nanoparticles supported on sodium borosilicate glass has been developed for the synthesis of 1-substituted tetrazoles, demonstrating the broad applicability of this green approach. acs.org
Table 2: Example of a Solvent-Free Tetrazole Synthesis
| Catalyst | Substrates | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Polystyrene-Bound AlCl₃ | Aryl Nitriles, Sodium Azide | Neat, Heating | Efficient cycloaddition, Easy catalyst separation | researchgate.net |
| Ag/Sodium Borosilicate | Amines, Sodium Azide, Triethyl Orthoformate | Neat, 120 °C | Good to excellent yields, Recyclable catalyst | acs.org |
Microwave irradiation has become a cornerstone of green chemistry, offering a highly efficient method for heating chemical reactions. lew.ro Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. rsc.orgnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis
| Method | Reaction Time | Yield | Advantages of Microwave |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Drastically reduced reaction time (minutes) |
| Microwave Irradiation | 3-15 minutes | High | Higher yields, Cleaner reaction profiles, Energy efficient |
Data synthesized from principles described in references organic-chemistry.orgrsc.orgnih.gov.
While photochemistry offers unique pathways for various organic transformations, its application to the synthesis of the tetrazole ring is not a viable strategy. Research into the photochemistry of tetrazole derivatives has consistently shown that UV irradiation leads to the decomposition, rather than the formation, of the tetrazole ring. nih.govresearchgate.net
Upon photolysis, the tetrazole ring typically undergoes cleavage, leading to the extrusion of molecular nitrogen (N₂). nih.govmdpi.com This fragmentation process results in a variety of products, such as nitrilimines, diazomethane, or carbodiimides, depending on the substituents and reaction conditions. nih.gov Therefore, photochemical methods are fundamentally suited for the transformation or degradation of pre-existing tetrazoles into other compounds, not for their primary synthesis. nih.govthieme.de
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Key strategies focus on enhancing the rate of the desired reaction while minimizing side reactions.
Catalysis: The use of catalysts is a primary strategy for yield enhancement. Lewis acids such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and aluminum salts activate the nitrile group towards nucleophilic attack by the azide anion, significantly accelerating the [3+2] cycloaddition. organic-chemistry.orgmdpi.com Copper(II) complexes have also been shown to be effective catalysts, particularly in green solvents like DMSO, offering high yields under mild conditions. jchr.orgjchr.org
Substrate Activation: The 4-nitrophenyl substituent plays a crucial role in enhancing the reaction rate. The strong electron-withdrawing nature of the nitro group lowers the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to cycloaddition with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov This inherent electronic activation contributes to smoother and higher-yielding reactions compared to nitriles with electron-donating groups. nih.gov
Reaction Parameters: Temperature, solvent, and reactant stoichiometry are critical variables. For instance, in the silver-mediated synthesis of 2-aryl tetrazoles, temperature control was found to be a critical parameter; reactions conducted at 4°C or -20°C resulted in byproducts or poor yields, respectively, with 0°C being optimal. nih.gov The choice of solvent and base can also profoundly impact the reaction's success and yield. nih.gov
Table 4: Optimization of a Regioselective Synthesis of this compound
| Parameter | Variation | Outcome | Reference |
|---|---|---|---|
| Catalyst | None vs. CF₃CO₂Ag | No reaction vs. Product formation | nih.gov |
| Base | None vs. Et₃N | No reaction vs. Product formation | nih.gov |
| Temperature | -20 °C to 4 °C | Poor yield/byproducts | nih.gov |
| Solvent | Various (e.g., DCM, MeCN) | THF identified as optimal | nih.gov |
Based on the optimization study for the synthesis of 2-aryltetrazoles, including the 4-nitro derivative. nih.gov
Chemo- and Regioselectivity in Tetrazole Ring Formation with Nitrophenyl Substituents
A significant challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity. The reaction of an organic azide with a nitrile can potentially form two isomers (1-substituted and 2-substituted), while alkylation or arylation of a 5-substituted 1H-tetrazole can occur at either the N1 or N2 position. The presence of the nitrophenyl group influences this selectivity, and several advanced methodologies have been developed to exclusively or preferentially form the desired this compound isomer.
[3+2] Cycloaddition of Aryl Diazonium Salts: A highly regioselective method involves the [3+2] cycloaddition of an arenediazonium salt with trimethylsilyldiazomethane. nih.gov This reaction, mediated by a silver catalyst, proceeds to give exclusively the 2-aryl-2H-tetrazole isomer. nih.gov When 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) is used as the starting material, it yields this compound with no detectable formation of the 1-aryl isomer. nih.gov This high regioselectivity is a key advantage of this synthetic route.
Regioselective N2-Arylation: Another strategy involves the synthesis of 5-(substituted)-1H-tetrazole followed by a regioselective arylation at the N2 position. Metal-free approaches using diaryliodonium salts have proven effective for the N2-arylation of 5-substituted-1H-tetrazoles, providing a direct route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org Alternatively, copper-catalyzed N2-arylation using arylboronic acids also affords the 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org
One-Pot Synthesis from Amidines: A one-pot reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure using an iodine/potassium iodide system, provides 2,5-disubstituted tetrazoles in good yields under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of an imino-triazene intermediate that cyclizes to form the tetrazole ring regioselectively. organic-chemistry.org
The electron-withdrawing nitro group on the phenyl ring can influence the relative acidity of the N1-H and N2-H tautomers in the intermediate 5-(4-nitrophenyl)tetrazole, which in turn affects the outcome of subsequent N-alkylation or N-arylation reactions, making the choice of a highly regioselective primary synthesis crucial.
Detailed Reaction Mechanisms and Mechanistic Studies of 2 4 Nitrophenyl Tetrazole
Reaction Kinetics and Transition State Analysis of 2-(4-Nitrophenyl)tetrazole Reactions
While specific kinetic data for the formation of this compound is not extensively reported, the general kinetics of tetrazole formation are known to be significantly influenced by the electronic nature of the substituents on the nitrile. nih.gov The presence of electron-withdrawing groups, such as the 4-nitrophenyl group, is known to accelerate the rate of cycloaddition reactions. nih.gov
Computational studies on related systems have provided insights into the transition states involved. The activation barriers for the cyclization of the imidoyl azide (B81097) intermediate are generally low, suggesting that the initial nucleophilic attack on the nitrile is the rate-determining step. nih.gov DFT calculations have been used to model the geometries of the transition states, revealing the asynchronous nature of the bond formation during the cyclization step. mdpi.com
For the azide-nitrile cycloaddition, the activation barriers have been shown to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. nih.govresearchgate.net This implies that the reaction leading to a precursor of this compound would have a lower activation energy compared to nitriles with electron-donating groups.
Role of the Nitrophenyl Substituent in Directing Reaction Pathways
The 4-nitrophenyl group plays a crucial role in the reactivity and mechanistic pathways of this compound. Its strong electron-withdrawing nature significantly influences the electronic properties of the tetrazole ring and any reaction intermediates.
Rate Acceleration: As mentioned, the nitro group activates the nitrile precursor towards nucleophilic attack by the azide, thereby increasing the reaction rate. nih.govnih.gov This is a direct consequence of the substituent's ability to stabilize the negative charge that develops on the nitrile nitrogen in the transition state.
Regioselectivity: In the formation of disubstituted tetrazoles, the electronic nature of the substituents can influence the regioselectivity of N-alkylation or N-arylation. While steric factors are often dominant, electronic effects can also play a role in determining the ratio of 1,5- and 2,5-isomers. rsc.org The electron-withdrawing 4-nitrophenyl group can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring, thereby directing the approach of an incoming electrophile.
Push-Pull Systems: In 2,5-disubstituted tetrazoles where the other substituent is an electron-donating group, the 4-nitrophenyl group acts as a strong acceptor, creating a "push-pull" system. nih.gov This electronic arrangement leads to interesting photophysical properties, such as intramolecular charge transfer (ICT), which has been studied computationally. nih.gov
Intermediate Identification and Characterization in Reactions Involving this compound
The direct experimental observation and characterization of reaction intermediates in tetrazole synthesis are challenging due to their transient nature. However, a combination of computational studies and trapping experiments has provided evidence for their existence.
The key proposed intermediate in the stepwise mechanism of tetrazole formation is the imidoyl azide . nih.govresearchgate.net While its isolation is difficult, its formation is supported by DFT calculations which show it to be a minimum on the potential energy surface. nih.gov In some related systems, analogous intermediates have been trapped or observed spectroscopically under specific reaction conditions.
In the context of reactions involving the pre-formed this compound, mechanistic studies on related nitro-containing tetrazole derivatives have been conducted. For instance, studies on the azide-tetrazole tautomerism of azidopyrimidines have used NMR spectroscopy to characterize the different tautomers present in solution. researchgate.net While not directly involving this compound, these studies demonstrate the utility of spectroscopic methods in identifying and characterizing isomeric intermediates in tetrazole chemistry.
Computational Mechanistic Investigations of this compound Reactivity
Computational chemistry, particularly DFT, has become an indispensable tool for investigating the reactivity of tetrazoles. researchgate.netrsc.orgrsc.org For this compound, computational studies can provide detailed insights into various aspects of its reaction mechanisms.
Reaction Pathway Elucidation: DFT calculations can be used to map the potential energy surface for the formation of this compound, identifying the minimum energy pathways and the structures of reactants, intermediates, transition states, and products. nih.gov This allows for a detailed understanding of the reaction mechanism, including whether it proceeds via a concerted or stepwise pathway.
Transition State Analysis: The geometry and electronic structure of transition states can be calculated, providing information about the bond-breaking and bond-forming processes. researchgate.net Vibrational frequency calculations can confirm the nature of the transition state and be used to calculate activation energies and reaction rate constants using transition state theory.
Substituent Effects: Computational models allow for a systematic investigation of the effect of the 4-nitrophenyl group on the reaction kinetics and thermodynamics. By comparing the calculated activation energies for the reaction of 4-nitrobenzonitrile (B1214597) with those of other substituted benzonitriles, the activating effect of the nitro group can be quantified. nih.gov
Spectroscopic Properties: Computational methods can also be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of proposed intermediates, which can aid in their experimental identification. edu.krdresearchgate.net
A study on push-pull tetrazoles containing a p-nitrophenyl group as an acceptor utilized time-dependent DFT (TD-DFT) to analyze their electronic transitions, revealing that the longest wavelength absorption band is associated with an intramolecular charge transfer. nih.gov This highlights the power of computational methods in understanding the electronic behavior of such molecules.
Table 1: Computationally Investigated Parameters in Tetrazole Mechanistic Studies
| Parameter | Computational Method | Information Gained |
| Reaction Pathway | DFT, AFIR | Identification of intermediates and transition states; determination of concerted vs. stepwise nature. nih.govresearchgate.net |
| Activation Energy (Ea) | DFT, B3LYP | Quantitative measure of the kinetic barrier of a reaction step. nih.govresearchgate.net |
| Transition State Geometry | DFT | Visualization of bond formation/breaking at the peak of the energy barrier. researchgate.net |
| Vibrational Frequencies | DFT | Confirmation of transition states (one imaginary frequency) and calculation of zero-point energies. |
| Substituent Effects | Hammett Analysis (Computational) | Correlation of electronic properties of substituents with reaction rates and equilibria. |
| Spectroscopic Data | TD-DFT, GIAO-NMR | Prediction of UV-Vis and NMR spectra to aid in the identification of species. nih.gov |
Chemical Reactivity and Transformation Pathways of 2 4 Nitrophenyl Tetrazole
Reactions Involving the Tetrazole Ring System
The tetrazole ring, an aromatic heterocycle with four nitrogen atoms, possesses a unique electronic structure that makes it susceptible to specific types of reactions. Its high nitrogen content contributes to its character as an energy-rich system.
Ring-Opening Reactions and Nitrogen Extrusion Pathways
Substituted tetrazoles can undergo controlled thermal or photochemical decomposition, which often involves the opening of the heterocyclic ring and the extrusion of molecular nitrogen (N₂). This process leads to the formation of highly reactive intermediates. For C,N-substituted tetrazoles, this decomposition can generate nitrilimines. wikipedia.org These intermediates are not typically isolated but can be trapped in situ through various reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org This pathway represents a significant transformation of the tetrazole core, converting the stable aromatic ring into a reactive dipole capable of forming new carbon-nitrogen and carbon-carbon bonds.
Nucleophilic and Electrophilic Attack on the Tetrazole Core
The tetrazole ring exhibits a dual nature in its reactivity towards nucleophiles and electrophiles.
Nucleophilic Character: The sp² hybridized nitrogen atoms in the tetrazole ring possess lone pairs of electrons, making them nucleophilic centers. acs.orgnih.gov These lone pairs can participate in hydrogen bonding and coordinate with metal ions, acting as effective chelators. acs.orgnih.gov
[N,N]-Rearrangements and Isomerization Processes
Substituted tetrazoles can undergo rearrangement reactions, particularly under thermal conditions. Studies on related systems, such as 1-aryl-5-allyloxy-1H-tetrazoles, have shown they can undergo thermal rearrangement to 1-aryl-4-allyl-1,4-dihydrotetrazol-5-ones. rsc.org This transformation is believed to proceed through a concerted sigmatropic rearrangement, involving the migration of the allyl group from an oxygen atom to a nitrogen atom of the tetrazole ring. rsc.org
Furthermore, the potential for isomerization is evident in the synthesis of metal-organic frameworks (MOFs) where tetrazole-based ligands are used. Different coordination modes of the tetrazole ligand with metal ions can lead to the formation of distinct structural isomers, with the outcome being controllable through the choice of synthetic conditions. rsc.org This highlights the structural flexibility inherent to the tetrazole system.
Reactivity of the Nitrophenyl Moiety
The nitrophenyl group attached to the tetrazole ring is a key site of chemical reactivity, primarily involving the nitro group itself and the aromatic phenyl ring.
Reduction Reactions of the Nitro Group to Amine or Other Functionalities
The nitro group of 2-(4-nitrophenyl)tetrazole is readily reduced to a variety of other functional groups, most commonly an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be achieved using a wide array of reducing agents and conditions. wikipedia.org The choice of reagent allows for control over the reaction's chemoselectivity, which is crucial when other reducible functional groups are present. scispace.comorganic-chemistry.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com
Metal-Acid Systems: Combinations such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for this reduction. wikipedia.orgcommonorganicchemistry.com
Other Reagents: Sodium hydrosulfite, sodium sulfide, and various metal hydrides can also be employed, although some hydrides may lead to intermediate products like azo compounds with aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com
The reduction can also be stopped at intermediate stages to yield other functionalities. For instance, controlled reduction can produce aryl hydroxylamines (-NHOH). wikipedia.org
| Reagent/System | Typical Conditions | Primary Product | Reference |
|---|---|---|---|
| H₂ with Pd/C | Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., ethanol) | Amine (-NH₂) | commonorganicchemistry.com |
| Iron (Fe) in Acid | Iron powder, refluxing in acidic media (e.g., acetic acid) | Amine (-NH₂) | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Amine (-NH₂) | wikipedia.org |
| Zinc (Zn) in Ammonium (B1175870) Chloride | Aqueous ammonium chloride solution | Hydroxylamine (-NHOH) | wikipedia.org |
| Sodium Borohydride (NaBH₄) with Catalyst | Requires a catalyst (e.g., Pd(II) complexes) for effective reduction of nitroarenes | Amine (-NH₂) | nih.gov |
Aromatic Substitution Reactions on the Phenyl Ring (e.g., ipso-substitution)
The reactivity of the phenyl ring in this compound towards aromatic substitution is strongly influenced by the electronic properties of its substituents. Both the nitro group and the 2-tetrazolyl group are electron-withdrawing, which has two major consequences:
Electrophilic Aromatic Substitution (EAS): The phenyl ring is significantly deactivated towards attack by electrophiles. msu.edumasterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, and substitution would be directed to the positions meta to both the nitro and tetrazole groups (i.e., the carbons adjacent to the C-N bond of the tetrazole).
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the ring for attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. msu.eduyoutube.com In this compound, the tetrazole ring is at the para position. A strong nucleophile can attack the ring, leading to the displacement of a leaving group.
Ipso-substitution is a specific type of substitution reaction where the incoming group attacks a ring position that is already substituted by a group other than hydrogen. libretexts.orgstackexchange.com In the context of this compound, ipso-attack could theoretically occur at the carbon bearing the nitro group or the carbon bearing the tetrazole group. For this to lead to a stable product, the substituent at the ipso position must be able to function as a leaving group. Such reactions are highly dependent on the nature of the attacking electrophile or nucleophile and the stability of the departing group. stackexchange.com
Participation in Advanced Cycloaddition Reactions (as a Dienophile or Dipolarophile)
While specific examples of this compound acting as a dienophile or dipolarophile in advanced cycloaddition reactions are not extensively detailed in the available research, the general reactivity of tetrazoles and related nitrogen-rich heterocycles provides a basis for understanding its potential in such transformations. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds.
In the context of a Diels-Alder reaction , a dienophile, typically an alkene with electron-withdrawing groups, reacts with a conjugated diene to form a six-membered ring. Given the electron-withdrawing nature of the nitrophenyl group, this compound could potentially function as a dienophile, particularly if the tetrazole ring itself participates in the π-system. However, the aromaticity of the tetrazole ring may reduce its reactivity in this type of reaction. The participation of related heterocycles, such as oxazoles, as dienophiles in normal Diels-Alder reactions has been observed when activated by electron-withdrawing groups.
More relevant to the tetrazole structure is the 1,3-dipolar cycloaddition , a reaction between a 1,3-dipole and a dipolarophile, which yields a five-membered heterocyclic ring. Tetrazoles themselves can be synthesized via 1,3-dipolar cycloaddition of an azide (B81097) to a nitrile. In the reverse sense, the tetrazole ring system could potentially act as a precursor to a 1,3-dipole through ring-opening, or the molecule itself could react with a suitable 1,3-dipole. The reactivity in these reactions is governed by the frontier molecular orbital (HOMO-LUMO) energies of the dipole and the dipolarophile. Electron-withdrawing substituents on the dipolarophile generally accelerate reactions with HOMO-controlled dipoles.
Although direct examples involving this compound are scarce, the broader class of tetrazoles and other azoles are known to participate in various cycloaddition reactions, suggesting that under appropriate conditions, this compound could also be a viable substrate.
Cross-Coupling Reactions Involving this compound Derivatives
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound have been shown to participate in such transformations, particularly copper-catalyzed C-N coupling reactions.
A notable application is the synthesis of 2,5-disubstituted tetrazoles. In one study, 5-(4-nitrophenyl)-2H-tetrazole was coupled with various aryl boronic acids in the presence of a copper(I) oxide nanoparticle catalyst. This aerobic C-N cross-coupling reaction proceeded efficiently to yield a series of push-pull tetrazoles where the 4-nitrophenyl group acts as an electron acceptor. The general reaction scheme involves the coupling of the tetrazole's N-H bond with the aryl boronic acid.
Table 1: Examples of Copper-Catalyzed C-N Cross-Coupling of 5-(4-nitrophenyl)-2H-tetrazole with Aryl Boronic Acids.
| Aryl Boronic Acid | Product | Yield (%) |
| 3-Pyridylboronic acid | 2-(3-Pyridyl)-5-(4-nitrophenyl)-2H-tetrazole | - |
| Phenylboronic acid | 2-Phenyl-5-(4-nitrophenyl)-2H-tetrazole | - |
| Dibenzofuran-4-boronic acid | 2-(Dibenzo[b,d]furan-4-yl)-5-(4-nitrophenyl)-2H-tetrazole | 37 |
| 4-(N,N-diphenylamino)phenylboronic acid | 2-(4-(N,N-diphenylamino)phenyl)-5-(4-nitrophenyl)-2H-tetrazole | - |
| Yields were not reported for all products in the cited literature. |
This methodology highlights the utility of this compound derivatives as building blocks for more complex molecular architectures with potential applications in materials science, particularly in the field of nonlinear optics. The Suzuki cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful tool for creating C-C bonds and has been applied to the synthesis of various tetrazole derivatives, indicating a potential pathway for further functionalization of halogenated this compound derivatives.
Photochemical Transformations of this compound
The photochemistry of tetrazoles is a complex field, often leading to the cleavage of the tetrazole ring and the formation of a variety of products. The specific photochemical transformations of this compound are not extensively documented, but the general behavior of tetrazole derivatives under UV irradiation provides insight into its potential reactivity.
Upon photolysis, tetrazoles can undergo extrusion of molecular nitrogen (N₂) to generate highly reactive intermediates such as nitrilimines or carbenes. The subsequent fate of these intermediates is highly dependent on the substituents attached to the tetrazole ring and the reaction conditions. For instance, the photolysis of biaryltetrazoles in acidic media has been shown to produce 9H-pyrimido[4,5-b]indoles through a proposed nitrene intermediate.
The presence of the 4-nitrophenyl group in this compound is expected to significantly influence its photochemical behavior. The nitro group itself is a well-known photoactive chromophore. Photochemical reactions involving nitroaromatic compounds can include intramolecular rearrangements and redox processes. It is plausible that irradiation of this compound could lead to transformations involving both the tetrazole ring and the nitro group.
The diversity of possible photodegradation pathways for tetrazoles, which is influenced by factors like tautomerism and the conformational flexibility of substituents, makes predicting the exact products of this compound photolysis challenging without specific experimental data. However, the general principles of tetrazole photochemistry suggest that irradiation would likely lead to ring cleavage and the formation of various nitrogen-containing species.
Derivatization Strategies and Analogue Synthesis of 2 4 Nitrophenyl Tetrazole
Functionalization at the Tetrazole Nitrogen Atoms
Functionalization of the tetrazole ring at its nitrogen atoms is a primary strategy for synthesizing analogues of 2-(4-nitrophenyl)tetrazole. The tetrazole ring presents two potential sites for electrophilic attack, leading to the formation of 2,5- and 1,5-disubstituted isomers. The regioselectivity of these reactions is influenced by factors such as the nature of the substituent at the C5 position, the type of electrophile, and the reaction conditions.
Alkylation and arylation are the most common methods for N-functionalization. Alkylation of 5-substituted tetrazoles can be achieved using various alkylating agents like alkyl halides and sulfates. These reactions, however, often yield a mixture of N1 and N2 isomers researchgate.net. For 5-aryl tetrazoles, including those with a nitrophenyl group, alkylation tends to favor the N2 isomer, a preference that can be enhanced by the steric hindrance and electron-withdrawing nature of the aryl group researchgate.net. More selective methods for the synthesis of 2,5-disubstituted tetrazoles have been developed, such as the diazotization of aliphatic amines organic-chemistry.org.
A notable example of arylation is the copper-catalyzed aerobic C-N coupling of 5-(4-nitrophenyl)-2H-tetrazole with various aryl boronic acids. This method provides a direct route to a range of 2-aryl-5-(4-nitrophenyl)tetrazoles nih.gov. The reaction is typically carried out in a solvent like DMSO at elevated temperatures in the presence of a copper catalyst, such as Cu₂O nanoparticles nih.gov.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
| 5-(4-Nitrophenyl)-2H-tetrazole | Phenylboronic acid | Cu₂O nanoparticles, O₂ | 2-Phenyl-5-(4-nitrophenyl)-2H-tetrazole | 59 | nih.gov |
| 5-(4-Nitrophenyl)-2H-tetrazole | Dibenzofuran-4-boronic acid | Cu₂O nanoparticles, O₂ | 2-(Dibenzo[b,d]furan-4-yl)-5-(4-nitrophenyl)-2H-tetrazole | 37 | nih.gov |
| 5-(4-Nitrophenyl)-2H-tetrazole | 3-Pyridylboronic acid | Cu₂O nanoparticles, O₂ | 3-(5-(4-Nitrophenyl)-2H-tetrazol-2-yl)pyridine | 40 | nih.gov |
Modifications of the Phenyl Ring Substituents for Structure-Reactivity Studies
Modifying the substituents on the phenyl ring of this compound is a key strategy for fine-tuning its electronic properties and, consequently, its reactivity and potential applications. The strongly electron-withdrawing nitro group significantly influences the characteristics of the molecule.
One of the most fundamental modifications is the reduction of the nitro group to an amino group. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, drastically altering the electronic landscape of the molecule. This reduction can be achieved using various reagents, such as catalytic hydrogenation with Pd/C, or chemical reducing agents like SnCl₂ or sodium hydrosulfite nih.govwikipedia.orgcommonorganicchemistry.com. The resulting 2-(4-aminophenyl)tetrazole can then serve as a versatile intermediate for further derivatization, such as diazotization followed by coupling reactions to introduce a variety of functional groups.
Further modifications can include electrophilic aromatic substitution on the phenyl ring. The position of the incoming electrophile is directed by the existing substituents. For instance, in the parent 2-phenyltetrazole, the tetrazolyl group is generally considered a meta-director for electrophilic attack on the phenyl ring. However, the presence of the nitro group in this compound deactivates the ring towards electrophilic substitution and would direct incoming electrophiles to the meta position relative to the nitro group (i.e., the 2- and 6-positions of the phenyl ring) masterorganicchemistry.comlibretexts.org.
Another powerful method for modifying the phenyl ring is through palladium-catalyzed cross-coupling reactions , such as the Suzuki or Buchwald-Hartwig reactions nih.govmit.edu. To achieve this, a halogen atom is typically introduced onto the phenyl ring. For example, a this compound derivative bearing a bromine or iodine atom on the phenyl ring could be coupled with a variety of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to introduce a wide array of substituents nih.govmit.edu.
| Starting Material | Reagents | Product | Purpose of Modification |
| This compound | H₂, Pd/C | 2-(4-Aminophenyl)tetrazole | Conversion to an electron-donating group, intermediate for further synthesis |
| 2-Phenyltetrazole | HNO₃, H₂SO₄ | 2-(Nitrophenyl)tetrazole (isomer mixture) | Introduction of a strong electron-withdrawing group |
| 2-(4-Bromophenyl)tetrazole | Arylboronic acid, Pd catalyst | 2-(4-Arylphenyl)tetrazole | Introduction of various aryl substituents for structure-reactivity studies |
Synthesis of Poly-Tetrazole Systems Incorporating this compound Units
The incorporation of this compound units into larger, multi-tetrazole systems is an area of interest for the development of new materials with unique properties, such as high-energy materials or coordination polymers.
One approach to creating such systems is the synthesis of bis-tetrazoles , where two this compound moieties are linked together. This can be achieved by starting with a precursor that contains two nitrile groups, which can then be converted to tetrazole rings. For example, a symmetrical bis-5-substituted-1H-tetrazole has been synthesized starting from 4-nitrobenzonitrile (B1214597), which is a precursor to the target compound researchgate.net. Another strategy involves linking two pre-formed tetrazole units. For instance, bis(tetrazolyl)alkanes have been synthesized by reacting a tetrazole with a dihaloalkane rsc.orgmdpi.comresearchgate.net.
The synthesis of polymers containing pendant this compound groups is another avenue of exploration. This could be achieved by synthesizing a monomer containing the this compound moiety and a polymerizable functional group, such as a vinyl or acryloyl group. The subsequent polymerization of this monomer would lead to a polymer with the tetrazole unit as a repeating side chain acs.org.
| System Type | Synthetic Strategy | Potential Application |
| Bis-tetrazole | Dimerization of a precursor or linking of two tetrazole units | Ligands for coordination chemistry, high-energy materials |
| Tetrazole-containing polymer | Polymerization of a tetrazole-functionalized monomer | Functional materials with specific optical or energetic properties |
Preparation of Complex Architectures and Hybrid Molecules utilizing this compound
The this compound moiety can be incorporated as a building block into more complex molecular architectures and hybrid molecules to impart specific properties.
Hybrid molecules are created by covalently linking the this compound unit to other functional molecules or scaffolds. This can be achieved through various synthetic strategies, often involving the functionalization of either the tetrazole nitrogen or the phenyl ring, as described in sections 5.1 and 5.2. For example, the amino group of 2-(4-aminophenyl)tetrazole can be used as a handle to attach it to other molecules via amide bond formation or other coupling reactions beilstein-journals.org.
The synthesis of mechanically interlocked molecules, such as rotaxanes , containing tetrazole units is an emerging area. In a rotaxane, a linear "thread" molecule is encircled by a macrocyclic "wheel," with bulky "stoppers" at the ends of the thread to prevent unthreading wikipedia.org. The this compound moiety could potentially be incorporated into either the thread or the macrocycle, with the tetrazole ring participating in the non-covalent interactions that template the formation of the interlocked structure researchgate.netcore.ac.uknih.gov.
Furthermore, tetrazole derivatives are known to act as ligands for the construction of metal-organic frameworks (MOFs) , which are crystalline materials with porous structures wikipedia.org. The nitrogen atoms of the tetrazole ring can coordinate to metal ions, leading to the formation of extended networks. This compound and its derivatives could serve as ligands for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and sensing.
Structure-Reactivity Relationships in this compound Derivatives
The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships, providing insights into how molecular structure influences chemical behavior.
The electronic nature of the substituents on the phenyl ring has a profound impact on the reactivity of the molecule. The Hammett equation provides a quantitative means to correlate the reaction rates or equilibrium constants of a series of reactions with the electronic properties of the substituents researchgate.netnih.gov. For derivatives of 2-phenyltetrazole, a Hammett plot can be constructed by varying the substituent on the phenyl ring and measuring a particular reaction rate or equilibrium constant. The slope of this plot, the reaction constant (ρ), gives an indication of the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction libretexts.orgacs.org.
The photophysical properties of this compound derivatives are also strongly influenced by their structure. For example, in a series of 2-aryl-5-(4-nitrophenyl)tetrazoles, the introduction of electron-donating groups on the 2-aryl substituent can lead to significant red-shifts in the absorption and emission spectra, indicative of intramolecular charge transfer (ICT) from the donor group to the nitrophenyl-tetrazole acceptor unit nih.gov. The study of the solvatochromic behavior of these compounds, i.e., the change in their spectral properties with solvent polarity, can provide further information about the nature of their excited states rsc.org.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, geometry, and energetic properties of this compound and its analogues. These studies can help to rationalize observed trends in reactivity and spectroscopic properties, and to predict the behavior of new, yet-to-be-synthesized derivatives researchgate.net.
| Property Studied | Method of Investigation | Key Findings |
| Reaction Kinetics | Hammett Plot | Quantifies the effect of phenyl ring substituents on reaction rates. |
| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Demonstrates the influence of donor-acceptor character on absorption and emission wavelengths. |
| Solvatochromism | Spectroscopic measurements in various solvents | Provides insight into the polarity of the ground and excited states. |
| Electronic Structure | Computational Chemistry (e.g., DFT) | Correlates molecular structure with electronic properties and reactivity. |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Nitrophenyl Tetrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(4-nitrophenyl)tetrazole in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and fundamental data for structural assignment. In the ¹H NMR spectrum of this compound, the protons on the phenyl ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the electron-withdrawing nitro group are deshielded and resonate at a lower field compared to the two protons meta to it. The single proton on the tetrazole ring appears as a distinct singlet at a downfield chemical shift.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, which in this case would confirm the adjacent relationship of the ortho and meta protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals of the phenyl and tetrazole rings.
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Provides information on the chemical environment and number of different protons. | Shows distinct signals for the aromatic protons and the tetrazole proton. |
| ¹³C NMR | Indicates the number of chemically non-equivalent carbon atoms. | Reveals the carbon signals for both the nitrophenyl and tetrazole moieties. |
| COSY | Identifies coupled protons. | Confirms the connectivity of the aromatic protons in the nitrophenyl ring. |
| HSQC | Correlates protons to their directly attached carbons. | Allows for the definitive assignment of carbon signals based on proton assignments. |
| HMBC | Shows long-range correlations between protons and carbons. | Confirms the linkage between the nitrophenyl group and the tetrazole ring. |
While solution-state NMR provides data on the molecule in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for studying the compound in its crystalline form. Polymorphism, the existence of multiple crystalline forms, can significantly affect the physical and chemical properties of a compound. Solid-state NMR can differentiate between polymorphs of this compound by detecting subtle variations in the chemical shifts and relaxation times of the nuclei, which are sensitive to the local molecular environment and intermolecular packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples, providing insights into the number of crystallographically independent molecules in the asymmetric unit and their conformations.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's structure in the solid state.
The crystal structure of this compound reveals how individual molecules are organized in the crystal lattice. This packing is dictated by a variety of non-covalent interactions. A prominent feature in the crystal packing of aromatic and heteroaromatic compounds is π-π stacking. In this compound, face-to-face or offset π-π stacking interactions are expected between the electron-deficient nitrophenyl rings and the electron-rich tetrazole rings of neighboring molecules. While the molecule lacks classical hydrogen bond donors, weak C-H···N hydrogen bonds involving the aromatic C-H groups and the nitrogen atoms of the tetrazole or nitro groups can play a significant role in stabilizing the crystal structure. The specific geometry and distances of these interactions can be precisely measured from the diffraction data.
Single-crystal X-ray diffraction allows for a detailed conformational analysis of this compound. A key conformational parameter is the dihedral angle between the plane of the nitrophenyl ring and the plane of the tetrazole ring. This angle is influenced by a balance between the steric hindrance of the ortho protons and the electronic effects that favor planarity for extended π-conjugation. The observed conformation in the crystalline state represents a low-energy state that is also influenced by the aforementioned intermolecular interactions within the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and probing the gas-phase fragmentation behavior of this compound. By providing a highly accurate mass measurement of the molecular ion (M⁺), HRMS allows for the determination of the molecular formula with a high degree of certainty, as the measured mass can be matched to a unique elemental composition.
When subjected to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound will break down in a predictable manner. The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways include the loss of a dinitrogen molecule (N₂) from the tetrazole ring, a characteristic fragmentation for many tetrazole derivatives, and the cleavage of the C-N bond connecting the phenyl and tetrazole rings. The analysis of these fragment ions provides corroborating evidence for the proposed molecular structure.
| Analysis Type | Technique | Information Gained for this compound |
| Accurate Mass Measurement | HRMS (e.g., TOF, Orbitrap) | Confirms the elemental composition by providing a highly accurate mass of the molecular ion. |
| Fragmentation Analysis | Tandem MS (MS/MS) | Reveals characteristic neutral losses (e.g., N₂) and fragment ions, confirming the connectivity of the nitrophenyl and tetrazole moieties. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and providing a unique molecular fingerprint of this compound. These methods probe the vibrational modes of the molecule's chemical bonds.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is dominated by characteristic absorptions from the nitro group, the phenyl ring, and the tetrazole ring.
Nitro Group (NO₂) Vibrations : The nitro group exhibits two strong and distinct stretching vibrations: the asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region and the symmetric stretch (νs) in the 1300-1370 cm⁻¹ region. researchgate.net
Aromatic Ring (C₆H₄) Vibrations : The phenyl ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) pattern are typically observed between 800 and 860 cm⁻¹.
Tetrazole Ring Vibrations : The tetrazole ring has a series of characteristic vibrations. These include N=N and C=N stretching modes, as well as ring breathing and deformation modes, which are typically found in the 900-1500 cm⁻¹ region. pnrjournal.comuc.pt Specifically, tetrazole ring stretching vibrations are often observed between 1200-900 cm⁻¹ and 1639-1340 cm⁻¹. pnrjournal.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character are often more intense in Raman spectra.
For this compound, the symmetric stretching vibration of the nitro group is particularly strong and easily identifiable in the Raman spectrum, typically around 1340-1350 cm⁻¹. researchgate.netnsf.gov The aromatic ring breathing modes also give rise to intense Raman signals. The symmetric nature of the 1,4-disubstituted phenyl ring results in a strong Raman band. Studies on related nitro-substituted tetrazole derivatives have utilized Raman spectroscopy to investigate vibrational couplings and dynamics. acrhem.org
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Phenyl Ring |
| Asymmetric NO₂ Stretch | 1560 - 1500 (Strong) | Weak | Nitro Group |
| Aromatic C=C Stretch | 1610 - 1580, 1520 - 1470 | Moderate to Strong | Phenyl Ring |
| Symmetric NO₂ Stretch | 1370 - 1300 (Strong) | 1350 - 1340 (Very Strong) | Nitro Group |
| Tetrazole Ring Stretching | 1500 - 1200 | Moderate | Tetrazole Ring |
| C-N Stretch (Phenyl-Tetrazole) | ~1250 | Moderate | Linkage |
| Tetrazole Ring Breathing/Deformation | 1200 - 900 | Strong | Tetrazole Ring |
| Out-of-plane Aromatic C-H Bend | 860 - 800 (Strong) | Weak | Phenyl Ring |
Together, IR and Raman spectra provide a comprehensive and complementary analysis of the vibrational framework of this compound, confirming the presence of all key functional moieties and providing a unique fingerprint for its identification.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules, which are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum.
However, if a chiral center were introduced into the molecule to create a chiral derivative, CD spectroscopy would become an indispensable tool for its stereochemical analysis. Chirality could be introduced, for example, by attaching a chiral substituent to either the phenyl or tetrazole ring.
For such hypothetical chiral derivatives, CD spectroscopy would provide critical information:
Confirmation of Chirality : The presence of a non-zero CD signal would confirm that the synthesized derivative is indeed chiral and that one enantiomer is in excess.
Determination of Absolute Configuration : By comparing the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the chiral center could be determined. nih.gov
Study of Conformation : The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores (the nitrophenyl and tetrazole groups) in space. This allows for detailed conformational studies of the chiral molecule in solution. mdpi.com
The chromophoric nature of the nitrophenyl and tetrazole groups would likely lead to distinct CD signals corresponding to their electronic transitions, making CD a highly sensitive probe of the molecule's chiral environment. In cases where chiral derivatives form aggregates, aggregation-induced circular dichroism (AICD) could also be observed, providing insights into the self-assembly process. e3s-conferences.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis (if relevant)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. nih.gov This technique is highly relevant to the study of this compound due to the well-known ability of nitroaromatic compounds to accept an electron and form a stable radical anion.
The reduction of the nitro group in this compound, either chemically or electrochemically, would generate the corresponding radical anion, [this compound]⁻•. This paramagnetic species would be EPR-active.
EPR analysis of this radical anion would yield valuable information about its electronic structure:
g-factor : The position of the EPR signal is determined by the g-factor, which is a characteristic property of the radical. The g-value provides information about the electronic environment of the unpaired electron. washington.edu
Hyperfine Coupling : The unpaired electron can interact with the magnetic moments of nearby nuclei (such as ¹⁴N and ¹H), causing the EPR signal to split into a multiplet. This interaction, known as hyperfine coupling, is extremely informative. Analysis of the hyperfine coupling constants (hfcs) would reveal the extent to which the unpaired electron is delocalized over the molecule. rsc.org
For the radical anion of this compound, one would expect to observe hyperfine coupling to:
The ¹⁴N nucleus of the nitro group.
The four ¹⁴N nuclei of the tetrazole ring.
The four ¹H nuclei on the phenyl ring.
By measuring and assigning these coupling constants, a detailed map of the spin density distribution across the entire radical anion can be constructed. This would reveal the relative contributions of the nitrophenyl and tetrazole moieties to the stabilization of the unpaired electron. Such studies are crucial for understanding the electron-accepting properties of the molecule and its potential role in redox processes. The generation of radical species from nitroaromatic compounds has been successfully studied using EPR, confirming its utility in this context. rsc.org
Theoretical and Computational Chemistry Studies on 2 4 Nitrophenyl Tetrazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 2-(4-Nitrophenyl)tetrazole, these studies provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wustl.edunih.govrsc.org The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.
In studies of 2,5-disubstituted tetrazoles featuring a p-nitrophenyl group as an acceptor, the LUMO is typically concentrated on the p-nitrophenyl moiety with a minor contribution from the tetrazole ring. researchgate.net This localization is characteristic of push-pull systems and suggests that electronic transitions to the LUMO are associated with intramolecular charge transfer (ICT). researchgate.net The HOMO, in contrast, can be delocalized over the entire molecule, depending on the nature of the substituent at the 5-position of the tetrazole ring. researchgate.net
The energies of the HOMO and LUMO are used to calculate various reactivity indices that quantify the chemical reactivity of the molecule. A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. frontiersin.org
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Substituted this compound Derivative
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -3.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.0 to 4.5 | ELUMO - EHOMO; indicates chemical stability and reactivity. A larger gap suggests higher stability. frontiersin.org |
| Ionization Potential (I) | 7.0 to 6.5 | Approximately -EHOMO; the energy required to remove an electron. |
| Electron Affinity (A) | 3.0 to 2.5 | Approximately -ELUMO; the energy released when an electron is added. |
| Electronegativity (χ) | 5.0 to 4.5 | (I + A) / 2; measures the ability of the molecule to attract electrons. |
Note: The values in this table are representative estimates based on computational studies of similar tetrazole derivatives and are intended for illustrative purposes.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides critical information about its polarity and the regions susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com
For molecules containing a nitro group, such as this compound, the oxygen atoms of the nitro group are expected to be regions of high negative electrostatic potential. mdpi.com Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential. The nitrogen atoms of the tetrazole ring also represent areas of negative potential due to the presence of lone pairs of electrons, making them potential sites for coordination with metal ions. semanticscholar.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a range of applications from geometry optimization to the prediction of spectroscopic data. semanticscholar.org
Geometry Optimization and Energetic Profiles of Conformers and Isomers
DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The planarity of the molecule is of particular interest. In related 2,5-disubstituted tetrazoles, the dihedral angle between the phenyl ring and the tetrazole ring can vary depending on the substituents, indicating potential rotational flexibility. researchgate.net For instance, in some structures, steric hindrance can lead to a significant twist between the aromatic rings. researchgate.net
Computational studies can also be used to explore the energetic profiles of different conformers (spatial arrangements of the same molecule) and isomers (molecules with the same formula but different connectivity). By comparing the calculated energies of different isomers, such as the 1- and 2-substituted tetrazole, the thermodynamically most stable form can be identified. nih.govnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental data and the structural elucidation of new compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm the structure of the molecule.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H NMR | |
| H (ortho to NO2) | 8.3 - 8.5 |
| H (meta to NO2) | 7.9 - 8.1 |
| 13C NMR | |
| C (ipso to tetrazole) | 140 - 145 |
| C (ortho to tetrazole) | 120 - 125 |
| C (meta to tetrazole) | 128 - 132 |
| C (para to tetrazole, ipso to NO2) | 148 - 152 |
Note: These are predicted values and can vary depending on the level of theory, basis set, and solvent effects included in the calculation.
Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) aid in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO2 group, C-H stretching of the phenyl ring, and various stretching and bending modes of the tetrazole ring.
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Frequency (cm-1) | Assignment |
|---|---|
| ~3100 | C-H stretching (aromatic) |
| ~1600 | C=C stretching (aromatic) |
| ~1520 | Asymmetric NO2 stretching |
| ~1350 | Symmetric NO2 stretching |
| ~1450 | N=N stretching (tetrazole ring) |
Note: Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with the environment, such as a solvent.
For this compound, MD simulations could be employed to investigate its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and tetrazole rings. Such simulations would reveal the preferred dihedral angles and the energy barriers associated with rotation, providing a dynamic picture that complements the static view from geometry optimization. wustl.edu
Furthermore, MD simulations in an explicit solvent would allow for the study of solvation effects and the dynamic behavior of the molecule in solution. This can be crucial for understanding its properties in a realistic chemical environment.
Computational Prediction of Reaction Pathways and Energy Barriers
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the calculation of associated activation energy barriers. For this compound, theoretical studies can elucidate the mechanisms of its synthesis and potential decomposition.
Synthesis Pathway: [3+2] Cycloaddition
The most common route to the precursor, 5-(4-nitrophenyl)tetrazole, is the [3+2] cycloaddition (Huisgen cycloaddition) between 4-nitrobenzonitrile (B1214597) and an azide (B81097) source, typically sodium azide. DFT calculations on analogous systems, such as the reaction between benzonitrile (B105546) N-oxides and nitroethene, have shown that these reactions generally proceed through a one-step, concerted, but asynchronous mechanism. nih.govresearchgate.net
In the context of 4-nitrobenzonitrile, the reaction pathway would involve the concerted formation of two new sigma bonds between the azide ion and the nitrile group. The presence of the strongly electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the nitrile. This group enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion. Computational models predict that the transition state for this reaction involves a significant charge transfer from the azide to the nitrile moiety. mdpi.com
Decomposition Pathways
Tetrazoles, particularly those with nitro substituents, are known for their high energy content and potential for thermal decomposition. Computational studies on similar energetic compounds, such as 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, have been used to predict decomposition mechanisms and stability. nih.govnih.gov The initial step in the thermal decomposition of many tetrazole derivatives is often the cleavage of the weakest bond in the molecule. For this compound, potential decomposition pathways that can be computationally investigated include:
Ring Opening: Cleavage of the N-N bonds within the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂), a thermodynamically very stable product. This is a common decomposition route for tetrazoles. researchgate.net
C-N Bond Cleavage: Scission of the bond connecting the nitrophenyl group to the tetrazole ring.
Theoretical calculations can model the transition states for these processes and determine the activation energy for each potential pathway, thereby predicting the most likely decomposition mechanism under specific conditions.
Tautomeric Equilibria and Aromaticity Studies of the Tetrazole Ring
The tetrazole ring system exhibits complex tautomeric and aromatic characteristics that are heavily influenced by its substituents.
Tautomeric Equilibria
For the precursor, 5-(4-nitrophenyl)tetrazole, two principal tautomers can exist: the 1H- and 2H-forms. High-level ab initio calculations on unsubstituted tetrazole have established that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. nih.govresearchgate.net
However, the relative stability of these tautomers is influenced by the electronic nature of the substituent at the C5 position. For 5-substituted tetrazoles, it has been shown that the prototropic equilibrium is affected by the nature of the substituent. mdpi.com Computational studies on a series of 5-R-tetrazoles have shown that while the 2H-form is typically more stable, the energy difference between the 2H and 1H tautomers does not strongly depend on whether the substituent is electron-donating or electron-withdrawing. mdpi.com Therefore, for 5-(4-nitrophenyl)tetrazole, the 2H-tautomer is predicted to be the more stable form in the gas phase, a finding that is crucial for understanding its reactivity and the subsequent alkylation to form the this compound isomer.
Aromaticity of the Tetrazole Ring
Aromaticity is a key factor contributing to the stability of the tetrazole ring. This property can be quantified computationally using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). dtu.dkresearchgate.net
HOMA: This index is based on the geometric criterion of bond length equalization. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.
NICS: This magnetic criterion measures the shielding at the center of the ring. Large negative NICS values (e.g., NICS(1)zz, which measures the out-of-plane component 1 Å above the ring) are indicative of aromatic character.
Solvent Effects on Electronic Structure and Reactivity Profiles
The surrounding solvent medium can significantly alter the electronic structure and reactivity of a molecule. Computational methods, particularly those using Polarizable Continuum Models (PCM), are effective in simulating these solvent effects.
Electronic Structure and Spectra
For this compound, which possesses a "push-pull" character with the electron-rich tetrazole ring and the electron-deficient nitrophenyl group, the electronic absorption spectra are expected to be sensitive to solvent polarity. Time-dependent DFT (TD-DFT) calculations are used to predict UV-Vis absorption spectra and analyze the nature of electronic transitions.
A computational study on a series of 2,5-disubstituted tetrazoles, including a derivative with a p-nitrophenyl group as an acceptor, provides significant insight. nih.gov The lowest energy absorption band in these molecules is associated with an intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor (the p-nitrophenyl group). nih.gov
The effect of the solvent on this ICT band can be predicted. For a similar push-pull tetrazole, a blue shift (hypsochromic shift) in the absorption band was observed with increasing solvent polarity. nih.gov This suggests that the ground state is more polar than the excited state and is stabilized to a greater extent by polar solvents, thus increasing the energy gap for the electronic transition.
Frontier Molecular Orbitals and Reactivity
Solvent effects also modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity.
Computational analyses on related p-nitrophenyl substituted tetrazoles reveal the localization of these orbitals. nih.gov
LUMO: Typically centered on the electron-accepting p-nitrophenyl group.
HOMO: Often delocalized across the molecule or concentrated on the donor portion.
The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Solvents can alter the energies of the HOMO and LUMO differently. Polar solvents may stabilize the ground state, leading to a lowering of the HOMO energy and potentially an increase in the HOMO-LUMO gap, which would suggest decreased reactivity in certain polar reactions. nih.gov
The following table summarizes the calculated frontier molecular orbital energies for a closely related compound, 5-(4-nitrophenyl)-2-phenyl-2H-tetrazole, providing an approximation for the electronic properties of this compound.
| Property | Energy (eV) |
|---|---|
| EHOMO | -8.81 |
| ELUMO | -1.73 |
| Egap (LUMO-HOMO) | 7.08 |
These computational insights into reaction pathways, tautomeric preferences, aromaticity, and solvent effects are crucial for a comprehensive understanding of the chemical behavior of this compound and for designing new molecules with tailored properties.
Applications in Advanced Organic Synthesis and Material Science Precursors
2-(4-Nitrophenyl)tetrazole as a Versatile Building Block in Complex Heterocyclic Synthesis
The this compound scaffold serves as a foundational component in the construction of more complex, multi-ring heterocyclic systems. Its utility is prominently demonstrated in the synthesis of 2,5-disubstituted tetrazoles, which are of interest for their optical properties. nih.gov A key synthetic strategy involves the copper-catalyzed aerobic C–N coupling of 5-(4-nitrophenyl)-2H-tetrazole with various aryl boronic acids. nih.gov This reaction efficiently creates a new carbon-nitrogen bond, attaching a second aryl group to the tetrazole ring at the 2-position, yielding compounds with "push-pull" electronic characteristics. nih.gov
The synthesis of the initial building block, 5-(4-nitrophenyl)-2H-tetrazole, is typically achieved through a [2+3] cycloaddition reaction between 4-nitrobenzonitrile (B1214597) and an azide (B81097), such as sodium azide. nih.govnih.gov This method is a common and effective route for forming the tetrazole ring. nih.govyoutube.com The versatility of the C-N coupling reaction allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of complex heterocyclic molecules from a single precursor. nih.gov
Table 1: Examples of 2,5-Disubstituted Tetrazoles Synthesized from 5-(4-Nitrophenyl)-2H-tetrazole
| Resulting Compound | Aryl Boronic Acid Precursor | Reference |
| 3-(5-(4-Nitrophenyl)-2H-tetrazol-2-yl) pyridine | Phenylboronic acid | nih.gov |
| 2-Phenyl-5-(4-nitrophenyl)-2H-tetrazole | Phenylboronic acid | nih.gov |
| 2-(Dibenzo[b,d]furan-4-yl)-5-(4-nitrophenyl)-2H-tetrazole | Dibenzofuran-4-boronic acid | nih.gov |
| 2-(4-(N,N-diphenylamino)phenyl)-5-(4-nitrophenyl)-2H-tetrazole | 4-(N,N-diphenylamino)phenyl boronic acid | nih.gov |
Precursor for Advanced Nitrogen-Rich Compounds
Tetrazoles are a class of high-nitrogen compounds, with the parent ring containing 80% nitrogen by mass. nih.govmdpi.com This inherent high nitrogen content results in a large positive heat of formation, a characteristic feature of energetic materials. nih.govat.ua The tetrazole ring system is therefore considered a powerful and fundamental building block for the synthesis of advanced nitrogen-rich and energetic compounds. nih.govresearchgate.net
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The tetrazole moiety is a highly effective ligand in coordination chemistry, capable of binding to metal ions through its multiple nitrogen atoms. researchgate.netunimi.it This versatility allows tetrazole derivatives to participate in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netarkat-usa.org The deprotonated tetrazolate anion can use up to four of its nitrogen atoms to bridge multiple metal centers, facilitating the formation of diverse and stable one-, two-, or three-dimensional structures. unimi.itarkat-usa.org
In N-substituted tetrazoles such as this compound, the most basic and primary coordination site is typically the nitrogen atom at the 4-position of the ring. arkat-usa.org However, other nitrogen atoms can also be involved, leading to various coordination modes, including acting as bridging ligands between two metal centers. nih.gov The ability of the tetrazole ring to mimic the coordination behavior of carboxylate groups makes it a valuable component in the design of novel functional materials. nih.govacs.org The specific structure and dimensionality of the resulting coordination compound can be influenced by factors such as the metal ion, the solvent system, and the presence of other co-ligands. arkat-usa.orgnih.gov
Table 2: Common Coordination Modes of the Tetrazole Ring in Metal Complexes
| Coordination Mode | Description | Nitrogen Atoms Involved |
| Monodentate | The ligand binds to a single metal center through one nitrogen atom. | N1 or N4 |
| Bidentate Chelating | The ligand binds to a single metal center through two adjacent nitrogen atoms. | N1 and N2, or N2 and N3, etc. |
| Bridging | The ligand connects two or more metal centers. | N1 and N2, N1 and N3, N2 and N4, etc. |
Applications in Catalyst Design and Organocatalysis
The tetrazole functional group is recognized for its potential role in the design of organocatalysts. researchgate.net While this compound itself is not typically used as a direct catalyst, its structural and electronic features make it a valuable moiety for incorporation into more complex catalyst architectures. The tetrazole ring can participate in catalysis through hydrogen bonding and other non-covalent interactions, influencing the stereochemical outcome of a reaction. mdpi.com
For example, novel chiral organocatalysts incorporating an α-tetrazole moiety on a binaphthylazepine backbone have been synthesized and studied for asymmetric reactions. mdpi.com The acidic N-H proton of the tetrazole ring can act as a hydrogen bond donor, while the lone pairs on the other nitrogen atoms can act as hydrogen bond acceptors. nih.govacs.org The strong electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electronic properties of the tetrazole ring, which can be harnessed to tune the activity and selectivity of a catalyst system. Therefore, this compound serves as a key building block for creating specialized organocatalysts.
Utilization in Supramolecular Chemistry and Self-Assembly Architectures
The structure of this compound is well-suited for applications in supramolecular chemistry due to its capacity for forming multiple, directional, non-covalent interactions. These interactions drive the self-assembly of molecules into ordered, higher-level architectures. researchgate.net
The primary interactions responsible for the self-assembly of tetrazole-containing compounds are hydrogen bonding and π–π stacking. nih.govresearchgate.net The N-H group of the tetrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atoms act as acceptors, leading to the formation of robust intermolecular N-H···N hydrogen bonds. researchgate.net These interactions can link molecules into extended chains or sheets. researchgate.net Additionally, both the aromatic tetrazole ring and the nitrophenyl ring are capable of engaging in π–π stacking interactions, which further stabilize the resulting supramolecular structures. nih.govresearchgate.net This combination of strong, directional hydrogen bonds and weaker, dispersive π–π stacking allows for precise control over the formation of complex, self-assembled architectures.
Table 3: Potential Non-Covalent Interactions in this compound Self-Assembly
| Type of Interaction | Molecular Site (Donor) | Molecular Site (Acceptor) |
| Hydrogen Bonding | Tetrazole N-H | Tetrazole N atoms |
| π–π Stacking | Phenyl Ring | Phenyl Ring |
| π–π Stacking | Tetrazole Ring | Tetrazole Ring |
| π–π Stacking | Phenyl Ring | Tetrazole Ring |
Precursor for Advanced Materials (e.g., polymers, molecular devices)
This compound is a valuable precursor for the synthesis of advanced functional materials, including polymers and components for molecular devices. Its utility stems from the combination of the nitrogen-rich, stable tetrazole ring and the electronically active nitrophenyl group.
In polymer science, this compound can be chemically modified and incorporated as a monomer or a pendant functional group into polymer chains. The inclusion of the tetrazole moiety can significantly increase the nitrogen content of the polymer, a desirable trait for creating energetic polymers and binders. uni-muenchen.deuni-muenchen.de
For molecular devices, the electronic structure of this compound is particularly relevant. The molecule possesses a "push-pull" character, with the tetrazole ring acting as a potential electron donor and the nitrophenyl group serving as a strong electron acceptor. nih.gov This electronic asymmetry is a key feature for materials with nonlinear optical (NLO) properties. nih.gov Furthermore, 5-(4-Nitrophenyl)-1H-tetrazole has a specific application as an activator reagent in the solid-phase synthesis of oligonucleotides, which are themselves a form of biological molecular device. fishersci.com
Evolution of Research and Future Directions
Historical Trends in Research on 2-(4-Nitrophenyl)tetrazole and Related Compounds
Research into tetrazole chemistry dates back to 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov However, focused investigations into specific aryl-substituted isomers like this compound are a more recent development. Early synthetic methods for 2-aryl-tetrazoles were often cumbersome and lacked regioselectivity. For instance, methods developed by Lippmann and Ito for producing 2-aryl-5-carboxylatetetrazoles required harsh decarboxylation at temperatures around 160°C to yield the desired 2-aryl-tetrazole core. nih.gov
The primary challenge that has shaped historical research is controlling the regioselectivity of N-arylation. The alkylation or arylation of a 5-substituted tetrazole can produce two different positional isomers: the 1,5-disubstituted and the 2,5-disubstituted product. acs.orgresearchgate.net Historically, this often led to mixtures that were difficult to separate, limiting the efficient synthesis of pure 2-aryl-tetrazoles.
The introduction of the nitrophenyl group added another layer of complexity and opportunity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the tetrazole ring, opening up applications in areas beyond the traditional use of tetrazoles as carboxylic acid bioisosteres in medicinal chemistry. nih.govlifechemicals.com This has led to distinct research trajectories, including explorations into energetic materials and nonlinear optical materials. nih.govlookchem.com
Table 1: Key Historical Developments in Aryl-Tetrazole Synthesis
| Decade/Period | Key Development | Significance |
|---|---|---|
| 1880s | First synthesis of a tetrazole derivative (J. A. Bladin). nih.gov | Established the foundational chemistry of the tetrazole ring. |
| Early-Mid 20th Century | Development of initial 2-aryl-tetrazole syntheses (e.g., Lippmann, Ito). nih.gov | Provided early, albeit often low-yielding and non-regioselective, routes to this class of compounds. |
| Late 20th Century | Focus on [3+2] cycloaddition reactions of azides with nitriles. nih.gov | Became a common but often non-regiospecific method for forming the tetrazole ring itself. |
| 2000s-2010s | Emergence of metal-catalyzed cross-coupling reactions. nih.govnih.gov | Offered new, more controlled pathways for N-arylation, improving regioselectivity for 2,5-disubstituted tetrazoles. |
Emerging Methodologies and Research Frontiers in Aryl-Tetrazole Chemistry
Modern synthetic chemistry has introduced a host of innovative methodologies that provide more efficient and regioselective access to 2,5-disubstituted tetrazoles, including this compound. These emerging techniques are pivotal in advancing the field.
One of the most significant advances is the use of metal-catalyzed cross-coupling reactions . Copper-catalyzed methods, in particular, have proven effective for the direct C-N coupling of N-H free tetrazoles with arylboronic acids. nih.govrsc.org These reactions often proceed under aerobic conditions, using environmentally benign oxidants like O2, which represents a greener approach to synthesis. rsc.org Similarly, silver-catalyzed [3+2] cycloaddition reactions between arenediazonium salts and diazo compounds have been developed to produce functionalized 2,5-disubstituted tetrazoles with high regioselectivity. nih.govthieme.de
Multicomponent Reactions (MCRs) , such as the Ugi and Passerini tetrazole reactions, represent another major frontier. nih.govbeilstein-journals.org MCRs are highly efficient, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. This "building block" approach, where a pre-formed tetrazole aldehyde is used in an MCR, is a novel strategy that avoids the late-stage, and often problematic, formation of the tetrazole ring. nih.gov
Furthermore, research is pushing towards more sustainable and atom-economical processes. This includes the development of one-pot sequential reactions that minimize intermediate purification steps and solvent waste. A notable example involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure to furnish 2,5-disubstituted tetrazoles. acs.org
Table 2: Comparison of Modern Synthetic Methods for 2-Aryl-Tetrazoles
| Methodology | Key Features | Advantages | Common Catalysts/Reagents |
|---|---|---|---|
| Copper-Catalyzed C-N Coupling | Direct arylation of N-H tetrazoles. nih.govrsc.org | High regioselectivity for N2 position, good functional group tolerance, often uses green oxidants. | Cu₂O, Cu(II) |
| Silver-Catalyzed [3+2] Cycloaddition | Reaction of diazo compounds with arenediazonium salts. nih.govthieme.de | Provides direct access to functionalized 2,5-disubstituted tetrazoles. | Silver salts |
| One-Pot Sequential Reactions | Multi-step synthesis in a single vessel. acs.org | Increased efficiency, reduced waste, avoids isolation of intermediates. | I₂/KI, various bases |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in one step. beilstein-journals.orgnih.gov | High atom economy, rapid generation of molecular diversity, convergent synthesis. | Isocyanides, aldehydes, azides |
Challenges and Opportunities in the Synthesis and Application of this compound
Despite significant progress, the synthesis and application of this compound are not without challenges, which in turn create opportunities for innovation.
Challenges:
Regioselectivity: The fundamental challenge remains the selective synthesis of the N2 isomer over the N1 isomer. While modern methods have greatly improved control, achieving perfect regioselectivity across a broad range of substrates can still be difficult. acs.org
Safety of Reagents: Many tetrazole syntheses rely on azides (e.g., sodium azide (B81097) or hydrazoic acid), which are potentially explosive and toxic, requiring careful handling and specialized equipment. nih.gov
Limited Substrate Scope: Some of the highly regioselective methods may have a limited scope of compatible starting materials, hindering the synthesis of more complex or diversely functionalized derivatives. acs.org
Energetic Nature: The presence of a high-nitrogen tetrazole ring combined with a nitro group makes compounds like this compound energetic. lookchem.comresearchgate.net While an opportunity for explosives and propellants, this poses a challenge for safe handling, purification, and application in other fields like medicine, where high stability is paramount.
Opportunities:
Medicinal Chemistry: Aryl-tetrazoles are of increasing interest to the medicinal chemistry community as inhibitors and receptor modulators. nih.gov The 2,5-disubstituted scaffold has appeared in inhibitors for targets like Breast Cancer Resistance Protein. nih.gov The unique electronic properties imparted by the nitrophenyl group could be exploited to design novel therapeutic agents.
Energetic Materials: There is a significant opportunity to develop advanced energetic materials. By modifying the structure of this compound, researchers can fine-tune properties like density, detonation velocity, and thermal stability to create next-generation explosives with improved performance and safety profiles compared to traditional materials like TNT. nih.govrsc.org
Materials Science: The ability of the tetrazole ring to coordinate with metal ions makes it a valuable ligand for creating metal-organic frameworks (MOFs). lifechemicals.com The nitrophenyl group can further functionalize these materials, potentially leading to applications in gas storage, catalysis, or nonlinear optics. nih.gov
Green Chemistry: There is a continuing opportunity to develop greener synthetic routes that avoid hazardous reagents, use catalytic systems, and operate in environmentally friendly solvents, enhancing the sustainability of aryl-tetrazole production. rsc.org
Potential for Integration with Novel Synthetic Technologies and AI-Driven Discovery
The intersection of aryl-tetrazole chemistry with cutting-edge technologies like artificial intelligence (AI) and automated synthesis is set to accelerate discovery and development.
AI and machine learning algorithms are becoming powerful tools in chemical synthesis. preprints.org For aryl-tetrazoles, these technologies can be applied in several ways:
Retrosynthetic Analysis: AI-powered platforms can analyze a target molecule like a derivative of this compound and propose multiple viable synthetic pathways, deconstructing the molecule into simpler, commercially available precursors. jelsciences.com
Reaction Outcome Prediction: By training on vast databases of chemical reactions, machine learning models can predict the most likely products, yields, and even the optimal reaction conditions (e.g., solvent, temperature, catalyst) for a given set of reactants, reducing trial-and-error experimentation. preprints.org
De Novo Design: Generative AI models can design entirely new aryl-tetrazole structures with desired properties, whether for drug discovery or materials science. The AI can learn the structure-activity relationships from existing data to propose novel compounds with a high probability of success. preprints.org
The integration of AI with automated synthesis platforms (robotic chemists) creates a closed loop for discovery. An AI could design a novel tetrazole derivative, predict its synthesis, and then instruct a robotic system to perform the reaction, purify the product, and test its properties. This high-throughput approach can dramatically shorten the timeline for developing new functional molecules.
Future Perspectives in Academic Research of Aryl-Tetrazoles and their Derivatives
The future of academic research on aryl-tetrazoles, including this compound, is poised to be highly interdisciplinary, focusing on the creation of complex, precisely engineered functional molecules.
A primary direction will be the continued development of highly selective and sustainable synthetic methods . The goal is to achieve near-perfect regioselectivity for a wide array of substrates under mild, environmentally benign conditions. This will enable chemists to build molecular libraries with unprecedented diversity and efficiency.
In medicinal chemistry , the focus will shift from simple bioisosteric replacement to designing multifunctional tetrazole derivatives that can interact with multiple biological targets or combine therapeutic action with diagnostic capabilities. researchgate.netresearchgate.net Understanding the precise three-dimensional conformations and binding modes of 2-aryl-tetrazoles will be crucial for rational drug design. acs.org
In materials science , researchers will likely explore the self-assembly properties of functionalized aryl-tetrazoles to create novel supramolecular structures, polymers, and advanced energetic materials. lifechemicals.comrsc.org The combination of the high nitrogen content of the tetrazole ring with the electronic properties of groups like nitrophenyl offers a rich playground for creating materials with tailored optical, electronic, and energetic characteristics.
Ultimately, the synergy between advanced computational tools, automated synthesis, and creative molecular design will drive the next wave of innovation, unlocking the full potential of aryl-tetrazoles in medicine, materials, and beyond.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-nitrophenyl)tetrazole derivatives, and how are reaction efficiencies optimized?
Methodological Answer:
A common approach involves heterogeneous catalytic coupling of substituted benzaldehydes or chlorobenzoyl chlorides with tetrazole precursors. For example:
- Step 1: React 4-chlorobenzyloxy-phenyl-ethyl-thio intermediates with substituted chlorobenzoyl chlorides in PEG-400 medium using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
- Step 2: Monitor reaction progress via TLC, isolate products via ice-water quenching, and purify through recrystallization in aqueous acetic acid .
- Optimization: Adjust catalyst loading (e.g., 10 wt% catalyst) and solvent polarity (e.g., PEG-400) to enhance yield. Elemental analysis and spectroscopic data (IR, NMR) validate purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives, and what key peaks indicate functional groups?
Methodological Answer:
- IR Spectroscopy: The tetrazole ring exhibits strong absorption at ~2500–2600 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N stretch). Nitro groups show asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
- ¹H NMR: Protons adjacent to nitro groups (e.g., aromatic protons) resonate at δ 7.5–8.5 ppm . Ethyl-thio substituents appear as triplets near δ 3.0–4.0 ppm .
- Elemental Analysis: Confirm molecular formula (e.g., C₁₆H₁₂N₆O₄S) with <1% deviation between calculated and observed C/H/N ratios .
Advanced: How can reaction conditions be optimized to address low yields in tetrazole alkylation reactions?
Methodological Answer:
- Catalyst Screening: Replace traditional acids (e.g., p-TsOH) with heterogeneous catalysts like Bleaching Earth Clay to reduce side reactions and improve regioselectivity .
- Solvent Effects: Use PEG-400 to stabilize intermediates and enhance solubility of nitroaromatic reactants. Polar aprotic solvents (e.g., DMF) may improve coupling efficiency .
- Temperature Control: Maintain 70–80°C to balance reaction kinetics and thermal decomposition risks. Higher temperatures (>100°C) may degrade nitro groups .
Advanced: How should researchers resolve contradictions between experimental and computational spectroscopic data?
Methodological Answer:
- Validation Steps:
- Cross-check experimental IR/NMR with DFT-calculated vibrational frequencies (e.g., using Gaussian09) to identify mismatched peaks .
- Perform X-ray crystallography to confirm molecular geometry if crystal structures are available .
- Re-examine reaction conditions (e.g., solvent polarity, pH) that may alter tautomeric forms of the tetrazole ring .
Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via broth dilution .
- Anticancer Potential: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Nitro groups may enhance redox cycling and cytotoxicity .
- Mechanistic Studies: Probe nitroreductase-mediated activation using UV-Vis spectroscopy to track nitro-to-amine conversion rates .
Basic: How stable are this compound derivatives under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor decomposition via HPLC; nitro groups are stable in acidic conditions but hydrolyze in strong bases .
- Thermal Stability: Use TGA to assess decomposition temperatures (>200°C typical for nitroaromatics) .
Advanced: How can regioselectivity challenges in tetrazole substitution reactions be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
